molecular formula C6H7ClF3N3O2 B2599188 4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride CAS No. 2408970-23-8

4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride

Cat. No.: B2599188
CAS No.: 2408970-23-8
M. Wt: 245.59
InChI Key: IOSKOKJGJYOURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride is a compound with significant potential in various scientific fields. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties, making it a valuable subject for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with 2,2,2-trifluoroethyl ketones, followed by carboxylation . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors are employed to achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, making it a compound of interest for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
  • 4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
  • 4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

Uniqueness

What sets 4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride apart from similar compounds is its hydrochloride salt form, which enhances its solubility and stability . This makes it more suitable for various applications, particularly in biological and medicinal research .

Properties

IUPAC Name

4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2.ClH/c7-6(8,9)2-12-1-3(10)4(11-12)5(13)14;/h1H,2,10H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSKOKJGJYOURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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